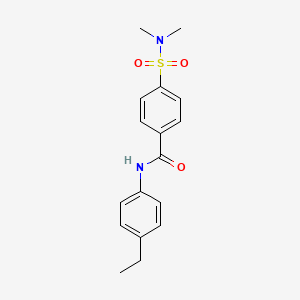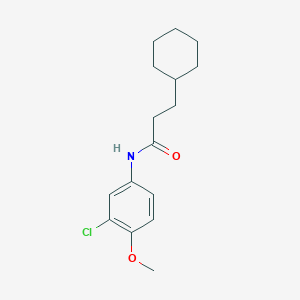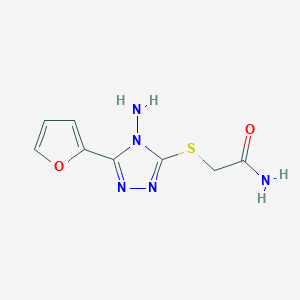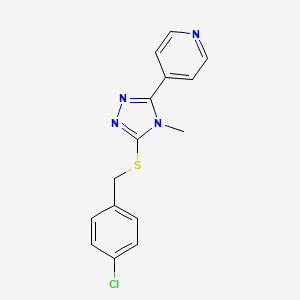
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine
Descripción general
Descripción
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine is a heterocyclic compound that features a benzimidazole core substituted with a furan ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine typically involves the condensation of 2-furoic acid with 1-phenyl-1H-benzimidazole-5-amine. The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. Common reagents used in this synthesis include coupling agents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave-assisted synthesis and bio-based starting materials, are likely to be employed to ensure efficient and sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include various substituted benzimidazoles and furan derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: A compound with similar structural features but different functional groups.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with distinct biological activities.
Uniqueness
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine is unique due to its combination of a benzimidazole core with a furan ring and a phenyl group, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-2-5-15(6-3-1)21-13-20-17-11-14(8-9-18(17)21)19-12-16-7-4-10-22-16/h1-11,13,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYDKGNPJIYMMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320488 | |
| Record name | N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
720675-28-5 | |
| Record name | N-(furan-2-ylmethyl)-1-phenylbenzimidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)



![4-bromo-1-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5739537.png)
![4-[(4-ethoxyphenyl)carbamothioylamino]benzamide](/img/structure/B5739540.png)


![4-{2-[(Furan-2-ylmethyl)amino]-1,3-thiazol-4-yl}benzene-1,3-diol](/img/structure/B5739574.png)
![ethyl 4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5739577.png)
![3-methyl-4-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5739589.png)


![N-(2-methoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5739616.png)
